3,3,4,5-Tetrachlorobiphenyl

概要

説明

3,3,4,5-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are organic chlorine compounds with two linked benzene rings. These compounds are known for their environmental persistence, bioaccumulation, and potential toxic effects. Polychlorinated biphenyls were widely used in industrial applications such as coolants, insulating fluids, and plasticizers due to their chemical stability and non-flammability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. One common method is the Gomberg-Bachmann reaction, which involves the reaction of biphenyl with sodium acetate and nitrous acid . The reaction conditions must be carefully controlled to ensure selective chlorination at the desired positions on the biphenyl molecule.

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including this compound, was historically carried out through direct chlorination of biphenyl in the presence of a catalyst. This process allowed for the production of various PCB congeners by adjusting the reaction conditions and the degree of chlorination .

化学反応の分析

Types of Reactions

3,3,4,5-Tetrachlorobiphenyl can undergo several types of chemical reactions, including:

Substitution: Chlorine atoms on the biphenyl rings can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include molecular oxygen and cytochrome P-450 enzymes.

Reduction: Iron oxides and low-voltage electric fields can enhance the dechlorination process.

Substitution: Various nucleophiles can be used to replace chlorine atoms, depending on the desired product.

Major Products Formed

Oxidation: Hydroxylated metabolites such as 6-hydroxy-3,3,4,5-tetrachlorobiphenyl.

Reduction: Dechlorinated biphenyls.

Substitution: Biphenyl derivatives with different functional groups.

科学的研究の応用

3,3,4,5-Tetrachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key applications include:

Environmental Science: Research on the biotransformation of polychlorinated biphenyls by plants and microorganisms to understand their fate in the environment.

Analytical Chemistry: Development of sensitive detection methods for polychlorinated biphenyls in environmental samples, such as immuno-PCR and electrochemical sensors

作用機序

The mechanism of action of 3,3,4,5-Tetrachlorobiphenyl involves its interaction with various molecular targets and pathways:

Cytochrome P-450 Enzymes: These enzymes mediate the oxidation of polychlorinated biphenyls, leading to the formation of hydroxylated metabolites.

Aryl Hydrocarbon Receptor (AhR): Polychlorinated biphenyls can bind to the AhR, leading to the activation of gene expression and potential toxic effects.

Endocrine Disruption: Polychlorinated biphenyls can interfere with hormone signaling pathways, leading to adverse effects on reproductive and developmental processes.

類似化合物との比較

3,3,4,5-Tetrachlorobiphenyl can be compared with other similar polychlorinated biphenyls:

3,3,4,4-Tetrachlorobiphenyl: This compound has chlorine atoms at different positions, leading to variations in its chemical and toxicological properties.

3,3,5,5-Tetrachlorobiphenyl: Another isomer with chlorine atoms at different positions, which can affect its environmental behavior and biological effects.

Similar Compounds

- 3,3,4,4-Tetrachlorobiphenyl

- 3,3,5,5-Tetrachlorobiphenyl

- 2,3,4,5-Tetrachlorobiphenyl

These comparisons highlight the unique properties of this compound and its relevance in scientific research.

生物活性

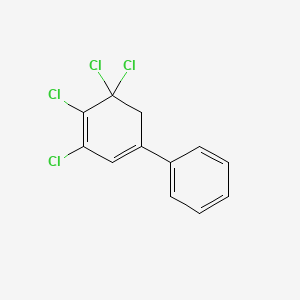

3,3,4,5-Tetrachlorobiphenyl (TCBP) is a member of the polychlorinated biphenyl (PCB) family, characterized by its four chlorine atoms attached to biphenyl. This compound has garnered attention due to its significant biological activity and potential health impacts.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₆Cl₄

- Molecular Weight : 319.02 g/mol

- IUPAC Name : 3,3',4,5'-Tetrachlorobiphenyl

The specific arrangement of chlorine atoms in TCBP influences its reactivity and interactions with biological systems. The compound is known to mimic certain natural hormones due to its structural similarity, leading to various endocrine-disrupting effects.

TCBP primarily exerts its biological effects through:

- Aryl Hydrocarbon Receptor (AhR) Activation : TCBP binds to the AhR, a key regulator of xenobiotic metabolism. This interaction can activate cytochrome P450 enzymes, resulting in the formation of reactive metabolites that may cause cellular damage.

- Endocrine Disruption : The compound interferes with hormonal signaling pathways. It can mimic thyroid hormones and bind to hormone receptors, potentially leading to hormonal imbalances and reproductive issues.

Biological Effects

Research indicates that TCBP is associated with several adverse health effects:

- Carcinogenic Potential : Classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC), TCBP exposure has been linked to various cancers.

- Reproductive and Developmental Toxicity : Studies suggest that TCBP can induce hormonal changes affecting reproductive health and developmental processes in exposed organisms.

- Neurotoxicity : There is evidence that TCBP may affect neurological functions, although more research is needed to clarify these effects.

Pharmacokinetics

The pharmacokinetics of TCBP have been studied extensively in animal models. Key findings include:

- Metabolism and Excretion : Research shows that the metabolism of TCBP is slower than expected based on its chlorination level. In rats, tissue concentrations were highest in the liver and adipose tissues after administration .

- Half-life : The half-life for elimination from fat was approximately 33 hours, indicating prolonged retention in fatty tissues compared to other PCB variants .

Case Studies

- Environmental Exposure : A study conducted at Naval Air Station Oceana highlighted the presence of TCBP in environmental samples collected from areas where firefighting foams were used. This investigation aimed to assess potential contamination levels and health risks associated with TCBP exposure .

- Toxicological Assessments : In laboratory studies involving freshwater fish species, exposure to TCBP resulted in altered reproductive behaviors and decreased fertility rates, underscoring its impact on aquatic life.

Comparative Analysis with Similar Compounds

The biological activity of TCBP can be contrasted with other tetrachlorobiphenyls:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,2',4,4'-Tetrachlorobiphenyl | C₁₂H₈Cl₄ | Different chlorine substitution pattern; more toxic |

| 3,4,4',5-Tetrachlorobiphenyl | C₁₂H₆Cl₄ | Similar structure but different biological activity |

| 2,3',4'-Tetrachlorobiphenyl | C₁₂H₆Cl₄ | Exhibits different endocrine disrupting capabilities |

These compounds vary significantly in their toxicity profiles and biological activities due to differences in chlorine substitution patterns.

特性

IUPAC Name |

1,2,6,6-tetrachloro-4-phenylcyclohexa-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl4/c13-10-6-9(7-12(15,16)11(10)14)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAOJVKRDRAMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=C(C1(Cl)Cl)Cl)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。